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Compound of Interest

Compound Name: Morpholin-2-one

Cat. No.: B1368128 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of Morpholin-2-one. Designed for researchers, scientists, and professionals in

drug development, this document delves into the principles and practical aspects of nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) as applied to this

heterocyclic scaffold. While a complete public dataset for the parent Morpholin-2-one is not

readily available, this guide will leverage data from closely related analogs and foundational

spectroscopic principles to predict and interpret its spectral features. This approach not only

provides a thorough understanding of Morpholin-2-one's expected spectroscopic signature but

also equips the reader with the analytical mindset to characterize novel derivatives.

Introduction to Morpholin-2-one: A Versatile
Heterocycle
Morpholin-2-one is a six-membered heterocyclic compound containing both an amine and an

ether functional group, with a carbonyl at the 2-position. Its structure is a key building block in

medicinal chemistry, appearing in a variety of biologically active molecules. The rigidity of the

ring and the presence of hydrogen bond donors and acceptors make it an attractive scaffold for

the design of novel therapeutics. A thorough understanding of its spectroscopic properties is

paramount for its synthesis, characterization, and the development of new chemical entities

based on this core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1368128?utm_src=pdf-interest
https://www.benchchem.com/product/b1368128?utm_src=pdf-body
https://www.benchchem.com/product/b1368128?utm_src=pdf-body
https://www.benchchem.com/product/b1368128?utm_src=pdf-body
https://www.benchchem.com/product/b1368128?utm_src=pdf-body
https://www.benchchem.com/product/b1368128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution. For Morpholin-2-one, both ¹H and ¹³C NMR provide critical information about its

carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of Morpholin-2-one is expected to reveal the distinct electronic

environments of the protons on the heterocyclic ring. The presence of electronegative oxygen

and nitrogen atoms, as well as the carbonyl group, will significantly influence the chemical

shifts.

Predicted ¹H NMR Spectral Data for Morpholin-2-one
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Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale for
Prediction

H-3 ~4.2
Singlet (or

narrow triplet)
-

Methylene

protons adjacent

to the carbonyl

group are

deshielded.

H-4 (NH) Broad, variable Singlet -

Amide proton

chemical shift is

dependent on

solvent and

concentration.

H-5 ~3.4 Triplet ~5-7

Methylene

protons adjacent

to the nitrogen

atom.

H-6 ~3.8 Triplet ~5-7

Methylene

protons adjacent

to the oxygen

atom are more

deshielded than

H-5.

Note: Predicted values are based on the analysis of substituted morpholin-2-ones and

fundamental NMR principles. Actual values may vary based on solvent and experimental

conditions.

Causality Behind Experimental Choices in ¹H NMR:

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due

to its ability to dissolve a wide range of organic compounds. For compounds with limited
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solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which also allows for the

observation of exchangeable protons like the N-H proton.

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C

NMR due to its chemical inertness and the high-field resonance of its 12 equivalent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of Morpholin-2-one is expected to show four distinct

signals, corresponding to the four carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data for Morpholin-2-one

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C-2 ~170

The carbonyl carbon is highly

deshielded and appears at a

characteristic downfield shift.

C-3 ~50
The carbon adjacent to the

carbonyl group.

C-5 ~45
The carbon adjacent to the

nitrogen atom.

C-6 ~68

The carbon adjacent to the

electronegative oxygen atom is

deshielded compared to C-5.

Note: Predicted values are based on the analysis of substituted morpholin-2,5-diones and

fundamental NMR principles.[1] Actual values may vary based on solvent and experimental

conditions.

Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra is as follows:

Sample Preparation:
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Accurately weigh 5-10 mg of the purified Morpholin-2-one sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution

height is around 4-5 cm.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

Acquire a standard ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

spectrum.

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

Apply a baseline correction to obtain a flat baseline.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Reference the spectrum to the internal standard (TMS at 0 ppm).

Diagram of NMR Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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